N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide
Description
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a bromine atom and two methyl groups attached to a phenyl ring, which is further connected to a pyridine ring via a carboxamide linkage
Properties
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O/c1-9-6-12(15)7-10(2)13(9)17-14(18)11-4-3-5-16-8-11/h3-8H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEGUAGFNDVMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CN=CC=C2)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide typically involves the reaction of 4-bromo-2,6-dimethylaniline with pyridine-3-carboxylic acid or its derivatives. One common method is the condensation reaction between 4-bromo-2,6-dimethylaniline and pyridine-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine carboxamides, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a probe in biological assays to study the interaction of small molecules with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular receptor or enzyme, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids that are crucial for the biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethylphenyl)pyridine-2-carboxamide: Similar structure but lacks the bromine atom.
N-(4-bromo-2,6-dimethylphenyl)piperidine-4-carboxamide: Contains a piperidine ring instead of a pyridine ring.
(4-Bromo-2,6-dimethylphenyl)boronic acid: Contains a boronic acid group instead of a carboxamide linkage.
Uniqueness
N-(4-bromo-2,6-dimethylphenyl)pyridine-3-carboxamide is unique due to the presence of both the bromine atom and the pyridine carboxamide structure, which confer specific chemical reactivity and potential biological activity. This combination of features makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
